molecular formula C14H13NO B334448 Cyclopropanecarboxamide, N-(1-naphthyl)-

Cyclopropanecarboxamide, N-(1-naphthyl)-

Cat. No.: B334448
M. Wt: 211.26 g/mol
InChI Key: POMQVLRIIXEWDN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of Cyclopropanecarboxamide, N-(1-naphthyl)- follows established International Union of Pure and Applied Chemistry nomenclature conventions for organic compounds containing both cyclic and aromatic components. The official IUPAC name for this compound is N-naphthalen-1-ylcyclopropanecarboxamide, which precisely describes the structural arrangement where a cyclopropanecarboxyl group is linked to the 1-position of a naphthalene ring through an amide nitrogen. This nomenclature clearly indicates the presence of a three-membered cyclopropane ring bearing a carboxamide functional group that is substituted with a naphthyl moiety at the nitrogen atom.

The compound possesses the molecular formula C₁₄H₁₃NO and exhibits a molecular weight of 211.26 grams per mole, as determined through computational analysis using modern chemical databases. The systematic registry number in the PubChem database is CID 532032, providing a unique identifier for this specific molecular structure. Alternative nomenclature systems recognize this compound through several synonyms including N-(naphthalen-1-yl)cyclopropanecarboxamide, N-naphthalen-1-ylcyclopropanecarboxamide, and N-(1-naphthyl)cyclopropanecarboxamide, all of which convey the same structural information through slightly different naming conventions.

The InChI (International Chemical Identifier) string for this compound is InChI=1S/C14H13NO/c16-14(11-8-9-11)15-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,15,16), which provides a machine-readable representation of the molecular structure. The corresponding InChIKey, POMQVLRIIXEWDN-UHFFFAOYSA-N, serves as a shortened hash of the InChI string and facilitates database searches and cross-referencing. The SMILES (Simplified Molecular Input Line Entry System) notation C1CC1C(=O)NC2=CC=CC3=CC=CC=C32 offers another standardized method for representing the molecular structure in a linear format that can be processed by chemical software systems.

Additional systematic identifiers include the Nikkaji Number J2.244.223F, which provides classification within the Japanese chemical database system. The compound has been catalogued in various chemical databases since its initial creation date of March 27, 2005, with the most recent modifications occurring on May 18, 2025, reflecting ongoing updates to computational descriptors and structural information.

Molecular Geometry and Cyclopropane Ring Strain Analysis

The molecular geometry of Cyclopropanecarboxamide, N-(1-naphthyl)- is fundamentally influenced by the presence of the cyclopropane ring, which introduces significant structural constraints and ring strain that affects the overall three-dimensional configuration of the molecule. Cyclopropane represents the smallest possible carbocyclic ring system, with carbon atoms forming an equilateral triangle that forces substantial deviation from ideal tetrahedral bond angles. The carbon-carbon-carbon bond angles in cyclopropane are constrained to approximately 60 degrees, representing a dramatic departure from the preferred tetrahedral angle of 109.5 degrees for sp³-hybridized carbon atoms.

This geometric constraint results in considerable angle strain, quantified as approximately 49.5 degrees deviation from the ideal tetrahedral geometry. The total ring strain energy in cyclopropane has been experimentally determined to be approximately 28 kilocalories per mole through combustion calorimetry measurements. When this strain energy is compared to the typical carbon-carbon bond strength of approximately 88 kilocalories per mole, it becomes evident that ring strain substantially weakens the carbon-carbon bonds within the cyclopropane ring, making these bonds more reactive than those in unstrained alkyl systems.

The cyclopropane ring in the target compound necessarily adopts a planar configuration, as three points in space define a unique plane by geometric necessity. This planarity contrasts with larger ring systems that can adopt puckered conformations to minimize strain. The enforced planarity results in eclipsed conformations for all carbon-hydrogen bonds around the ring, contributing additional torsional strain to the overall molecular energy. The combination of angle strain and torsional strain makes cyclopropane-containing compounds significantly more reactive than their acyclic counterparts.

The presence of the carboxamide substituent on the cyclopropane ring introduces additional geometric considerations. The carbonyl carbon adopts sp² hybridization with trigonal planar geometry, creating a local environment where the amide nitrogen can participate in resonance stabilization with the carbonyl group. This electronic delocalization affects the rotational barriers around the carbon-nitrogen bond and influences the preferred conformations of the molecule. The amide linkage typically exhibits restricted rotation due to partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system.

Ring strain effects extend beyond the immediate cyclopropane environment to influence the conformational preferences of the entire molecule. The high strain energy stored in the three-membered ring creates a thermodynamic driving force for ring-opening reactions under appropriate conditions, particularly when subjected to nucleophilic attack or radical processes. The electronic properties of the cyclopropane ring also affect the reactivity of adjacent functional groups, as the strained bonds can participate in hyperconjugation interactions that stabilize or destabilize nearby reactive centers.

Crystal Structure Determination via X-ray Diffraction

Crystal structure determination through X-ray diffraction techniques provides detailed insights into the solid-state packing and intermolecular interactions of Cyclopropanecarboxamide, N-(1-naphthyl)- and related compounds. While specific single-crystal diffraction data for this exact compound may not be extensively documented in the literature, structural studies of closely related naphthyl-cyclopropane derivatives provide valuable comparative information about the crystallographic behavior of this molecular class.

Examination of analogous compounds reveals characteristic crystallographic parameters that likely apply to the target molecule. Related naphthyl-cyclopropane derivatives typically crystallize in common space groups such as orthorhombic or monoclinic systems, with unit cell dimensions reflecting the elongated shape of the naphthalene moiety combined with the compact cyclopropane ring. The molecular packing in these crystals often involves π-π stacking interactions between naphthalene rings from adjacent molecules, creating extended aromatic networks that stabilize the crystal lattice.

Intermolecular hydrogen bonding patterns play crucial roles in determining crystal packing arrangements. The amide functional group in Cyclopropanecarboxamide, N-(1-naphthyl)- can participate as both a hydrogen bond donor through the N-H group and an acceptor through the carbonyl oxygen atom. These hydrogen bonding interactions typically result in the formation of extended chain or sheet structures within the crystal lattice, as observed in similar amide-containing compounds. The specific geometry of these hydrogen bonds, including donor-acceptor distances and bond angles, influences the overall stability and physical properties of the crystalline material.

Temperature factors and atomic displacement parameters derived from diffraction studies provide information about the thermal motion and conformational flexibility of different molecular segments. The rigid naphthalene system typically exhibits lower thermal parameters compared to the more flexible cyclopropane ring and amide linkage. This differential mobility affects the quality of electron density maps and the precision of bond length and angle determinations in different regions of the molecule.

Crystallographic analysis also reveals details about molecular conformations adopted in the solid state, which may differ from solution-phase structures due to packing constraints and intermolecular interactions. The relative orientation of the cyclopropane and naphthalene rings, as well as the conformation around the amide bond, can be precisely determined through diffraction methods. These structural parameters provide benchmarks for validating theoretical calculations and understanding structure-property relationships.

Torsional Angle Analysis of Naphthyl-Cyclopropane Conjugation

The torsional angle relationships between the naphthyl and cyclopropane components of Cyclopropanecarboxamide, N-(1-naphthyl)- represent critical structural parameters that govern the extent of electronic conjugation and overall molecular properties. Analysis of related naphthyl-cyclopropane systems reveals that the dihedral angle between the naphthalene ring system and the cyclopropane plane typically ranges from approximately 70 to 115 degrees, depending on the specific substitution pattern and intermolecular interactions.

In the case of structurally related compounds such as 7-(Hydroxymethyl)-1a,7b-dihydro-1H-cyclopropa[a]naphthalene, crystallographic analysis has determined that the cyclopropane ring makes a dihedral angle of 73.1 degrees with the naphthalene ring system. This near-perpendicular orientation significantly limits direct orbital overlap between the π-system of the aromatic naphthalene and the strained σ-bonds of the cyclopropane ring. Similar geometric relationships have been observed in other naphthyl-cyclopropane derivatives, where dihedral angles of approximately 111.6 degrees have been reported.

The magnitude of these torsional angles has profound implications for electronic conjugation between the two ring systems. When the dihedral angle approaches 90 degrees, the overlap between the π-orbitals of the naphthalene system and the cyclopropane orbitals becomes minimal, effectively isolating the electronic systems of the two components. This geometric arrangement prevents extensive conjugation and maintains the distinct electronic properties of each ring system within the molecule.

Conformational analysis reveals that rotation around the bond connecting the cyclopropane and naphthalene systems through the amide linkage involves significant energy barriers due to steric interactions and electronic effects. The amide group itself introduces additional conformational constraints through resonance stabilization, which restricts rotation around the carbon-nitrogen bond. The preferred conformations represent compromises between minimizing steric clashes, optimizing hydrogen bonding opportunities, and maintaining favorable electronic interactions.

The torsional angle relationships also influence the overall molecular dipole moment and polarizability of the compound. The orientation of the electron-rich naphthalene system relative to the electron-deficient carbonyl group affects the distribution of electron density throughout the molecule. These electronic effects have direct consequences for intermolecular interactions, solubility properties, and potential biological activities of the compound.

Computational studies using density functional theory methods can provide detailed energy profiles for rotation around the various torsional coordinates in the molecule. These calculations reveal the relative stabilities of different conformers and the energy barriers separating them. The results help explain the conformational preferences observed in crystal structures and predict the conformational behavior in solution or gas-phase environments.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

N-naphthalen-1-ylcyclopropanecarboxamide

InChI

InChI=1S/C14H13NO/c16-14(11-8-9-11)15-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,15,16)

InChI Key

POMQVLRIIXEWDN-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CC1C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Properties
Research indicates that compounds with similar structures to Cyclopropanecarboxamide, N-(1-naphthyl)- have demonstrated anti-cancer properties. For instance, derivatives of cyclopropyl dicarboxamides have shown efficacy in treating various forms of mammalian cancer. The specific biological activities of Cyclopropanecarboxamide, N-(1-naphthyl)- are still under investigation; however, its structural analogs suggest promising therapeutic potential against tumors.

Binding Affinity Studies
Studies focusing on the binding affinity of Cyclopropanecarboxamide, N-(1-naphthyl)- with biological targets highlight its reactivity. Modifications to the naphthyl group or the cyclopropane moiety can significantly influence these interactions, which is crucial for optimizing the compound's therapeutic efficacy. Understanding these interactions may lead to the development of more effective drugs targeting specific diseases.

Material Science

Polymer Chemistry
The unique properties of Cyclopropanecarboxamide, N-(1-naphthyl)- make it an interesting candidate for applications in polymer chemistry. Its ability to form stable bonds and interact with various substrates can be leveraged to create novel materials with enhanced characteristics, such as increased strength or flexibility. The aromatic nature of the naphthyl group also contributes to the thermal stability of polymers synthesized using this compound.

Comparative Analysis with Related Compounds

To better understand the uniqueness of Cyclopropanecarboxamide, N-(1-naphthyl)-, a comparative analysis with related compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
CyclobutanecarboxamideFour-membered ringMore strain than cyclopropane; different reactivity
1-NaphthylacetamideAcetamide groupLacks the cyclopropane structure; different properties
CyclohexanecarboxamideSix-membered ringMore stable; less reactive than cyclopropane
2-NaphthylcarboxamideTwo-ring systemDifferent electronic properties due to two naphthalene rings

Cyclopropanecarboxamide, N-(1-naphthyl)- stands out due to its three-membered ring structure combined with the naphthyl substituent, providing distinct chemical reactivity and potential biological activity not found in other listed compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of N-(1-naphthyl)cyclopropanecarboxamide, highlighting differences in substituents, molecular properties, and reported applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reported Applications/Properties References
N-(1-naphthyl)cyclopropanecarboxamide C₁₄H₁₃NO 211.26 1-naphthyl Structural data (NIST), potential agrochemical use
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide C₁₄H₁₄N₂O 242.28 4-(3-methylpyrazolyl)phenyl Bioherbicidal activity (novel derivative)
N-(2-methoxyphenyl)cyclopropanecarboxamide C₁₁H₁₁NO₂ 189.21 2-methoxyphenyl Synthetic intermediate; X-ray crystallography
N-(pyridin-2-yl)cyclopropanecarboxamide C₉H₁₀N₂O 162.19 Pyridin-2-yl Kinase inhibition (GSK-3β/IKK2 dual inhibitors, IC₅₀ ~nM)
N-[2-(1-naphthalenyl)ethyl]cyclopropanecarboxamide C₁₆H₁₇NO 239.31 2-(1-naphthyl)ethyl Higher molecular weight; extended aromatic system

Key Differences and Implications

Aromatic Substituents
  • N-(1-naphthyl)cyclopropanecarboxamide : The planar 1-naphthyl group enhances π-π stacking interactions but may reduce solubility compared to smaller substituents like pyridinyl or methoxyphenyl .
  • N-(pyridin-2-yl)cyclopropanecarboxamide : The pyridine ring introduces hydrogen-bonding capability and polarity, improving solubility and kinase-targeting activity .

Agrochemical Potential

N-(1-naphthyl)cyclopropanecarboxamide shares structural motifs with bioherbicidal compounds like N-[4-(3-methylpyrazolyl)phenyl]cyclopropanecarboxamide, though direct activity data for the former is pending .

Medicinal Chemistry

Pyridin-2-yl and aminopyridinyl derivatives exhibit kinase inhibition, suggesting that substituting the 1-naphthyl group with heteroaryl moieties could optimize drug-like properties .

Q & A

Q. What are the key considerations for synthesizing N-(1-naphthyl)cyclopropanecarboxamide with high purity?

Synthesis optimization involves:

  • Cyclopropane Ring Formation : Use [2+1] cycloaddition or Simmons–Smith reactions under controlled conditions to avoid ring strain complications .
  • Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for efficient conjugation of the cyclopropanecarboxylic acid to 1-naphthylamine .
  • Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing N-(1-naphthyl)cyclopropanecarboxamide?

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR to confirm cyclopropane ring protons (δ 1.2–2.0 ppm) and amide carbonyl (δ ~165 ppm) .
    • FT-IR : Amide C=O stretch (~1650 cm1^{-1}) and naphthyl C-H aromatic stretches (~3050 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., cyclopropane C-C-C ~60°) and confirms stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of N-(1-naphthyl)cyclopropanecarboxamide for enhanced bioactivity?

  • Substitution Patterns :
    • Introduce electron-withdrawing groups (e.g., -NO2_2) on the naphthyl ring to modulate electron density and receptor binding .
    • Replace the naphthyl group with substituted benzothiazoles (e.g., 6-methylbenzothiazole) to alter solubility and target selectivity .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with cyclopropane carbonyl) .

Q. How can computational modeling predict the physicochemical properties of N-(1-naphthyl)cyclopropanecarboxamide derivatives?

  • Property Prediction :
    • pKa : Employ QSAR models (e.g., MarvinSuite) to estimate acidity (predicted pKa ~8.4) .
    • LogP : Use Molinspiration to calculate lipophilicity (predicted LogP ~3.2), guiding solubility optimization .
  • Docking Studies : Perform molecular dynamics (GROMACS) to simulate binding to targets like opioid receptors, highlighting cyclopropane rigidity as a key feature .

Q. What strategies resolve contradictions in reported biological activities of N-(1-naphthyl)cyclopropanecarboxamide analogs?

  • Data Triangulation :
    • Validate cytotoxicity assays (e.g., MTT) across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-type specificity .
    • Compare IC50_{50} values under standardized conditions (pH 7.4, 37°C) to minimize experimental variability .
  • Meta-Analysis : Aggregate data from PubMed-indexed studies (e.g., 3277 entries on cyclopropane derivatives) to identify trends in potency .

Q. What in vitro assays are suitable for elucidating the mechanism of action of N-(1-naphthyl)cyclopropanecarboxamide?

  • Enzyme Inhibition : Use fluorogenic substrates to measure inhibition of proteases (e.g., caspase-3) .
  • Receptor Binding : Conduct competitive binding assays (radiolabeled ligands) for opioid or serotonin receptors .
  • Cellular Imaging : Track subcellular localization via confocal microscopy using fluorescently tagged derivatives .

Methodological Resources

  • Synthetic Protocols : Refer to crystal structure data (CCDC Deposition Numbers from ) for reaction optimization.
  • Analytical Standards : Cross-reference predicted properties (e.g., PubChem CID 386.12 ) with experimental data to validate methods.
  • Data Repositories : Access NIST Chemistry WebBook for thermodynamic parameters (e.g., enthalpy of formation) .

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